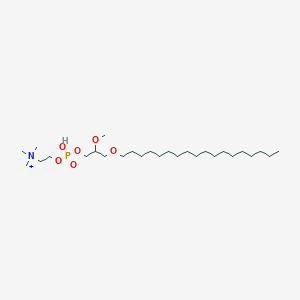

3-Octadecyloxy-2-methoxypropylphosphonocholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SDZ-62-826 is a synthetic peptide developed by Novartis Pharma AG. It is classified as a cell adhesion molecules inhibitor and immunomodulator. The compound was initially researched for its potential therapeutic applications in treating neoplasms (tumors). its development was discontinued at the preclinical stage .

准备方法

合成路线和反应条件

SDZ-62-826 的合成涉及合成肽的形成。详细的合成路线和反应条件是专有的,并未公开披露。通常,此类肽的合成涉及固相肽合成 (SPPS) 技术,其中包括将氨基酸依次添加到锚定在固体树脂上的生长肽链中。 反应条件通常涉及使用偶联试剂,例如 N,N'-二异丙基碳二亚胺 (DIC) 和 N-羟基苯并三唑 (HOBt) 来促进肽键形成 .

工业生产方法

合成肽(如 SDZ-62-826)的工业生产将涉及扩大 SPPS 工艺。这包括优化反应条件以确保最终产品的产率和纯度高。 该过程还将涉及纯化步骤,例如高效液相色谱 (HPLC) 以从副产物和杂质中分离所需的肽 .

化学反应分析

反应类型

SDZ-62-826 作为一种合成肽,可以发生各种化学反应,包括:

氧化: 肽可以在蛋氨酸和半胱氨酸残基处被氧化。

还原: 肽中的二硫键可以被还原为硫醇基团。

取代: 肽中的氨基酸残基可以发生取代反应。

常见的试剂和条件

氧化: 过氧化氢或甲酸可作为氧化剂。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 是常见的还原剂。

取代: 取代反应可以通过诸如 N,N'-二异丙基碳二亚胺 (DIC) 和 N-羟基苯并三唑 (HOBt) 的试剂来促进。

形成的主要产物

这些反应形成的主要产物取决于所涉及的特定氨基酸残基。 例如,蛋氨酸的氧化导致蛋氨酸亚砜,而二硫键的还原会产生游离的硫醇基团 .

科学研究应用

SDZ-62-826 主要因其在治疗肿瘤方面的潜在应用而被研究。作为一种细胞粘附分子抑制剂和免疫调节剂,它因其干扰细胞粘附过程和调节免疫反应的能力而被研究。 这使其成为癌症治疗的候选药物,抑制细胞粘附可以阻止肿瘤转移,调节免疫系统可以增强抗肿瘤反应 .

作用机制

SDZ-62-826 通过抑制细胞粘附分子和调节免疫反应来发挥作用。所涉及的确切分子靶点和途径尚未完全披露。 它已知会干扰细胞粘附过程,这对肿瘤细胞转移至关重要。 此外,作为一种免疫调节剂,它可以影响各种免疫途径以增强机体抵抗肿瘤的能力 .

相似化合物的比较

类似化合物

SDZ-62-434: 另一种由诺华开发的合成肽,具有类似的细胞粘附抑制和免疫调节特性。

独特性

SDZ-62-826 的细胞粘附抑制和免疫调节的独特组合是独一无二的。 虽然像 SDZ-62-434 和依地福新这样的其他化合物具有一些相似的特性,但 SDZ-62-826 的特定肽结构及其对细胞粘附分子的影响使其与众不同 .

生物活性

3-Octadecyloxy-2-methoxypropylphosphonocholine, commonly referred to as Edelfosine, is a synthetic ether lipid that has garnered significant attention for its diverse biological activities, particularly in cancer therapy and immunomodulation. This compound is structurally related to lysophosphatidylcholine and has been studied for its potential to induce apoptosis in tumor cells, inhibit neovascularization, and modulate immune responses.

- Molecular Formula : C30H62NO8P

- Molecular Weight : 595.8 g/mol

- IUPAC Name : 2-[hydroxy-(2-methoxy-3-octadecyloxypropoxy)phosphoryl]oxyethyl-trimethylazanium

Target Interactions

Edelfosine interacts with cellular membranes, incorporating into lipid rafts and disrupting their organization. This action affects several biochemical pathways:

- Phosphatidylcholine Biosynthesis : Inhibits the synthesis of phosphatidylcholine, crucial for maintaining cell membrane integrity.

- Apoptosis Induction : Triggers apoptosis in cancer cells through mitochondrial pathways and the activation of caspases.

- Gene Expression Modulation : Alters gene expression profiles in tumor cells, upregulating growth-inhibitory genes such as ERRFI1 (MIG6) .

Antitumor Effects

Edelfosine has demonstrated selective cytotoxicity against various cancer cell lines:

- Mechanism : Induces apoptosis via mitochondrial membrane permeabilization, leading to cytochrome c release and caspase activation .

- Cell Lines Studied : Effective against breast cancer cells, glioblastoma cells, and others.

Inhibition of Neovascularization

Research indicates that Edelfosine significantly inhibits neovascularization, a process critical for tumor growth and metastasis . This property is vital in cancer therapy as it can prevent the supply of nutrients to tumors.

Immunomodulatory Effects

Edelfosine acts as an immunomodulator by influencing immune cell functions:

- Cell Adhesion Inhibition : Disrupts cell adhesion processes, potentially enhancing anti-tumor immune responses .

- Cytokine Modulation : Alters the production of cytokines involved in immune responses.

Case Studies

- Breast Cancer Model :

-

Glioblastoma Research :

- In glioblastoma cells, Edelfosine was shown to induce necroptosis alongside apoptosis, highlighting its potential as a dual-action therapeutic agent .

Comparative Analysis of Biological Activity

| Compound | Antitumor Activity | Immunomodulation | Neovascularization Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Miltefosine | Moderate | Low | Low |

| Perifosine | Moderate | Moderate | Low |

属性

分子式 |

C27H59NO6P+ |

|---|---|

分子量 |

524.7 g/mol |

IUPAC 名称 |

2-[hydroxy-(2-methoxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/p+1 |

InChI 键 |

MHFRGQHAERHWKZ-UHFFFAOYSA-O |

SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC |

规范 SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC |

同义词 |

3-octadecyloxy-2-methoxypropylphosphonocholine 3-ODO-2-MPPC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。